molecular formula C19H20N4O3S2 B2896264 N-(2,4-dimethoxyphenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 894007-45-5

N-(2,4-dimethoxyphenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2896264
CAS No.: 894007-45-5
M. Wt: 416.51
InChI Key: XPTPOUPCXHFACR-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide is a sulfanyl acetamide derivative featuring a 2,4-dimethoxyphenyl group attached to the acetamide nitrogen and a pyridazine-thiazole heterocyclic system linked via a sulfanyl bridge. This structure combines electron-donating methoxy groups (enhancing solubility and binding interactions) with a pyridazine-thiazole core, which may influence electronic properties and target specificity.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S2/c1-11-19(28-12(2)20-11)15-7-8-18(23-22-15)27-10-17(24)21-14-6-5-13(25-3)9-16(14)26-4/h5-9H,10H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTPOUPCXHFACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thioacetamide linkage: This can be achieved by reacting a suitable acetamide precursor with a thio reagent under controlled conditions.

    Introduction of the dimethoxyphenyl group: This step might involve electrophilic aromatic substitution reactions.

    Attachment of the dimethylthiazolyl and pyridazinyl groups: These groups can be introduced through nucleophilic substitution reactions or coupling reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioacetamide linkage or the aromatic rings.

    Reduction: Reduction reactions might target the nitro groups if present or the thioacetamide linkage.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic enzymes, or structural proteins.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Sulfanyl Acetamide Derivatives

Compound Name (Source) Aryl Group (N-Acetamide) Heterocyclic Core Key Substituents Reported Activity
Target Compound 2,4-dimethoxyphenyl Pyridazine-thiazole 2,4-dimethylthiazole Not specified
VUAA-1 4-ethylphenyl 1,2,4-triazole Pyridin-3-yl, ethyl Orco agonist
OLC-12 4-isopropylphenyl 1,2,4-triazole Pyridin-4-yl, ethyl Orco agonist
Compound 19/20 2-/4-iodophenyl 1,2,3-triazole Iodine substituent Antibacterial (MIC: 8–16 µg/mL)
Compound 9c 4-bromophenyl-thiazol 1,2,3-triazole Bromophenyl Docking studies (active site binding)
Anti-exudative agents Varied (e.g., m-tolyl) 1,2,4-triazole Furan-2-yl, amino Anti-inflammatory (exudate inhibition)
EP3 348 550A1 derivatives Benzothiazole-linked Benzothiazole Halogens, methoxy Patent claims (unspecified activity)

Structural Variations and Implications

Aryl Group Modifications: The 2,4-dimethoxyphenyl group in the target compound provides enhanced solubility compared to non-polar substituents (e.g., 4-ethylphenyl in VUAA-1 ). Halogenated aryl groups (e.g., 4-bromophenyl in 9c ) may enhance lipophilicity and membrane permeability but reduce solubility.

Heterocyclic Core Differences: Pyridazine-thiazole (target) vs. triazole (VUAA-1, OLC-12 ): Pyridazine’s larger aromatic system and nitrogen positioning could alter electronic distribution, affecting interactions with enzymatic or receptor targets.

Substituent Effects: 2,4-dimethylthiazole in the target compound may sterically hinder binding compared to smaller substituents (e.g., pyridinyl in VUAA-1 ). However, methyl groups could enhance metabolic stability. Anti-exudative agents with amino groups demonstrate how polar substituents can modulate biological activity (e.g., reducing inflammation).

Biological Activity

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Aromatic rings : The presence of a dimethoxyphenyl group enhances lipophilicity.
  • Thiazole and pyridazine moieties : These heterocycles are known for their biological activity.
  • Sulfanyl group : This functional group may contribute to the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-(2,4-dimethoxyphenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide exhibit significant antimicrobial properties. For instance:

  • In vitro studies demonstrated that certain derivatives showed potent activity against various bacterial strains with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 5 µg/mL .

Antitumor Activity

The compound's structural components suggest potential antitumor activity:

  • Cell viability assays conducted on various cancer cell lines (e.g., MDA-MB-231, HCT116) indicated that related thiazole derivatives exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM .

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of cell proliferation : Similar compounds have been shown to induce apoptosis in cancer cells via the mitochondrial pathway.
  • Antioxidant activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound demonstrated significant antibacterial activity with an MIC of 1 µg/mL against S. aureus and 2 µg/mL against E. coli.

Study 2: Antitumor Activity in vitro

Research focusing on the antitumor properties of thiazole derivatives revealed that the compound inhibited cell growth in human breast cancer cells (MCF7) with an IC50 value of 15 µM. Flow cytometry analysis confirmed that treated cells underwent apoptosis, as evidenced by increased Annexin V staining.

Data Tables

Activity Type Cell Line/Pathogen IC50/MIC (µM) Reference
AntibacterialStaphylococcus aureus1
AntibacterialEscherichia coli2
AntitumorMCF715
AntitumorHCT11620

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